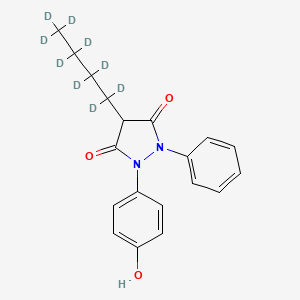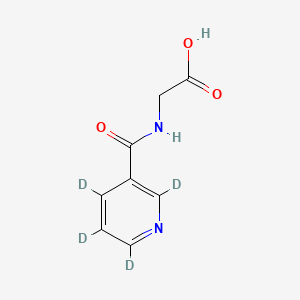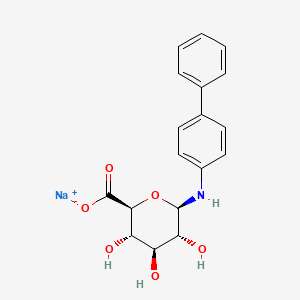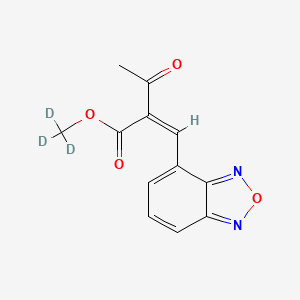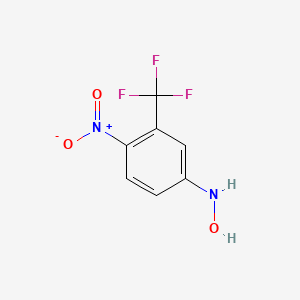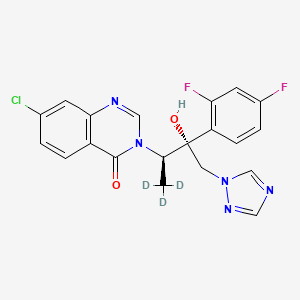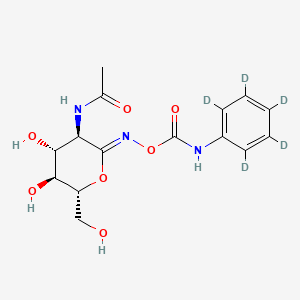
(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-Phenyl-d5-carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3O7 and its molecular weight is 358.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are Beta-hexosaminidase and O-GlcNAcase BT_4395 . These enzymes play a crucial role in the metabolism of carbohydrates, specifically in the breakdown and recycling of glycoproteins and glycolipids.
Mode of Action
The compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their function . This interaction results in the disruption of the normal metabolic processes carried out by these enzymes.
Biochemical Pathways
The inhibition of Beta-hexosaminidase and O-GlcNAcase BT_4395 affects the peptidoglycan recycling pathway . This pathway is responsible for the breakdown and recycling of peptidoglycan, a major component of bacterial cell walls. The disruption of this pathway can lead to the accumulation of undigested peptidoglycan fragments, which can have downstream effects on bacterial growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis due to the inhibition of peptidoglycan recycling . This can potentially lead to bacterial cell lysis and death, thereby exerting an antibacterial effect.
Properties
CAS No. |
1331383-16-4 |
|---|---|
Molecular Formula |
C15H19N3O7 |
Molecular Weight |
358.36 g/mol |
IUPAC Name |
[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1/i2D,3D,4D,5D,6D |
InChI Key |
PBLNJFVQMUMOJY-COUUERHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O/N=C/2\[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[2H])[2H] |
SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Synonyms |
(Z)-PugNAc-d5; (1Z)-2-(Acetylamino)-2-deoxy-N-[[(phenyl-d5-amino)carbonyl]oxy]-_x000B_D-gluconimidic Acid δ-Lactone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



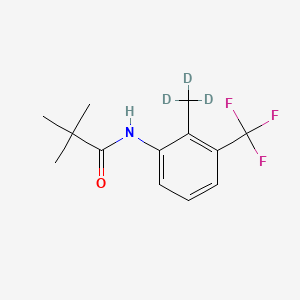


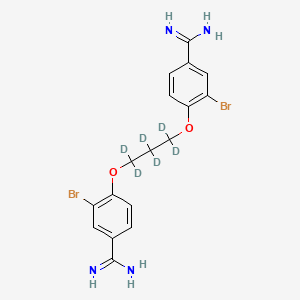
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
